molecular formula C13H9Cl2N5O B2403153 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034234-84-7

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2403153
CAS No.: 2034234-84-7
M. Wt: 322.15
InChI Key: JDWGTVNZPPVXOP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrazolo[1,5-a]pyrimidine-6-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide under anhydrous conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of chloro groups with other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(triazolo[1,5-a]pyrimidin-6-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(quinazolin-4-yl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to the presence of the pyrazolo[1,5-a]pyrimidine ring system, which may confer specific biological or chemical properties not found in other similar compounds

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5O/c14-10-2-1-8(5-11(10)15)18-13(21)19-9-6-16-12-3-4-17-20(12)7-9/h1-7H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWGTVNZPPVXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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